(Hydroxymethyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
hydroxymethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGLHLAESQEWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027350 | |
| Record name | 1-(Hydroxymethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [HSDB] | |
| Record name | Urea, N-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Hydroxymethyl)urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
VERY SOL IN WATER; SOL IN METHANOL, ACETIC ACID; SOL IN HOT ALCOHOL; INSOL IN ETHER | |
| Record name | (HYDROXYMETHYL)UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5776 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PRISMS FROM ALCOHOL, COLORLESS CRYSTALS | |
CAS No. |
1000-82-4, 78200-36-9 | |
| Record name | (Hydroxymethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (Hydroxymethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000824 | |
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| Record name | Methyl hydroxyurea | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078200369 | |
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| Record name | Methylolurea | |
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| Record name | Urea, N-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Hydroxymethyl)urea | |
| Source | EPA DSSTox | |
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| Record name | (hydroxymethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.431 | |
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| Record name | (HYDROXYMETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15BY095DMS | |
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| Record name | (HYDROXYMETHYL)UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5776 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
111 °C | |
| Record name | (HYDROXYMETHYL)UREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5776 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Pathways of Hydroxymethyl Urea
Fundamental Synthesis Routes
The principal and most common industrial method for synthesizing (Hydroxymethyl)urea is the direct reaction between urea (B33335) and formaldehyde (B43269). globallcadataaccess.orgdycknewmaterials.com This reaction is an addition reaction, specifically termed hydroxymethylation or methylolation, where a hydroxymethyl group (-CH2OH) is added to a nitrogen atom of the urea molecule. irispublishers.comrsc.orgwikipedia.org The fundamental reaction is reversible and can be represented as:
H₂NCONH₂ + HCHO ⇌ H₂NCONHCH₂OH dycknewmaterials.com
This initial reaction forms monohydroxymethylurea. Depending on the reaction conditions, particularly the molar ratio of formaldehyde to urea, further additions can occur to yield di-, tri-, and even tetrahydroxymethylurea. dycknewmaterials.com However, tetramethylolurea has not been successfully isolated. dycknewmaterials.com The reaction to form these derivatives is a cornerstone of the broader synthesis of urea-formaldehyde polymers. smolecule.comgloballcadataaccess.org
The formation of this compound is highly sensitive to pH and is catalyzed by both acids and bases. globallcadataaccess.orgresearchgate.net The reaction rate is directly proportional to the concentration of hydrogen (H+) and hydroxyl (OH-) ions. researchgate.net
Alkaline Catalysis: The initial addition or hydroxymethylation stage is typically conducted under neutral or mildly alkaline conditions, with a pH range of 7 to 9. dycknewmaterials.comosf.ioresearchgate.net This environment favors the formation of the various hydroxymethylated ureas (monomethylol, dimethylol, etc.) while minimizing subsequent condensation reactions. irispublishers.comosf.io Sodium hydroxide (B78521) is a common basic catalyst used to adjust the pH to the desired alkaline range. google.comkirj.ee
Acid Catalysis: While the formation of this compound occurs under alkaline conditions, acidic catalysis plays a crucial role in the subsequent condensation steps that form urea-formaldehyde resins. irispublishers.comosf.io In an acidic medium (pH 4-6), the hydroxymethyl groups become activated, leading to polymerization reactions that form methylene (B1212753) and dimethylene-ether bridges. dycknewmaterials.comosf.io Under strongly acidic conditions (pH < 3), the reaction can proceed through a different pathway, potentially forming Uron ring structures. dycknewmaterials.com Studies have also investigated the use of various acid catalysts, such as ammonium (B1175870) sulfate (B86663) and ammonium chloride, during the synthesis, noting their influence on the final polymer structure. researchgate.net
Mechanistic Investigations of this compound Formation
The hydroxymethylation of urea is a sequential and reversible endothermic reaction. irispublishers.comresearchgate.net The process begins with the addition of one molecule of formaldehyde to urea to form monomethylolurea. dycknewmaterials.com Subsequent additions lead to more highly substituted products.
The mechanism starts with the deprotonation of an amino group on urea by formaldehyde, which then forms an electrophilic methylol group that bonds to the deprotonated nitrogen atom. irispublishers.com The relative rates of formation for mono-, di-, and trimethylol urea have been reported to be in the ratio of 9:3:1, respectively. dycknewmaterials.com The extent of hydroxymethylation is largely dependent on the formaldehyde-to-urea molar ratio. researchgate.net This initial addition phase is critical, as it generates the reactive methylol derivatives that will participate in later condensation and polymerization stages. irispublishers.com
During the reaction of urea and formaldehyde, several key intermediates are formed. The primary and most stable intermediates are the hydroxymethylated ureas. osf.io Further reactions lead to more complex structures.
Table 1: Key Intermediates in the Urea-Formaldehyde Reaction
| Intermediate | Abbreviation | Description |
|---|---|---|
| Monomethylol urea | MMU | The initial product from the addition of one formaldehyde molecule to urea. osf.io |
| Dimethylol urea | DMU | Formed from the addition of a second formaldehyde molecule. Can exist as symmetric (1,3-dimethylol) and asymmetric isomers. osf.io |
| Trimethylol urea | TMU | A trisubstituted urea derivative formed at higher formaldehyde ratios. kirj.ee |
| Hemiformals | - | Formed by the addition of formaldehyde to existing hydroxymethyl groups. osf.io |
| Methylene-bridged ureas | - | Formed during subsequent condensation reactions under acidic conditions, linking urea units. osf.io |
| Dimethylene-ether bridges | - | Also formed during condensation, linking urea units via an ether linkage (-CH₂-O-CH₂-). irispublishers.com |
The distribution and concentration of these intermediates are in dynamic equilibrium and are heavily influenced by the reaction conditions. osf.io
The final distribution of this compound and its derivatives is determined by several critical reaction parameters. researchgate.net The molar ratio of formaldehyde to urea (F/U), the reaction pH, and the temperature are the most significant factors.
Formaldehyde-to-Urea (F/U) Molar Ratio: This is a primary determinant of the degree of hydroxymethylation. A higher F/U ratio increases the formation of more highly substituted products like dimethylol urea (DMU) and trimethylol urea (TMU). researchgate.netresearchgate.net For example, studies have used F/U ratios of 1.0, 2.0, and 4.0 to investigate the resulting product mixture. osf.io Industrial processes often use an initial F/U ratio of around 2.1 to favor the formation of hydroxymethylated products before proceeding to condensation. researchgate.netkirj.ee
pH: As previously discussed, pH dictates the dominant reaction type. Mildly alkaline pH (7.5-8.5) promotes the formation of hydroxymethyl urea intermediates and their hemiformals while suppressing condensation. osf.io Lowering the pH to acidic levels (4-6) significantly accelerates the condensation of these intermediates to form methylene and ether bridges, leading to polymer growth. dycknewmaterials.comosf.io
Temperature: The reaction is typically conducted at elevated temperatures, for instance between 60°C and 90°C. osf.iokirj.ee Increasing the temperature generally increases the reaction rate. One described synthesis involves adding urea to a formaldehyde solution at 40°C and then raising the temperature to 80°C to complete the hydroxymethylation stage. kirj.ee
Table 2: Effect of Reaction Conditions on Product Formation
| Parameter | Condition | Primary Effect |
|---|---|---|
| F/U Molar Ratio | Low (e.g., ≤ 1) | Favors formation of Monomethylol urea (MMU). dycknewmaterials.com |
| High (e.g., > 2) | Increases the proportion of Dimethylol urea (DMU) and Trimethylol urea (TMU). researchgate.netresearchgate.net | |
| pH | Alkaline (7-9) | Promotes the initial hydroxymethylation addition reaction. dycknewmaterials.comosf.io |
| Acidic (4-6) | Favors condensation reactions to form methylene and ether bridges. irispublishers.comosf.io |
| Temperature | 60°C - 90°C | Controls the rate of reaction; higher temperatures accelerate both addition and condensation. osf.iokirj.ee |
By carefully controlling these conditions, chemists can manipulate the reaction pathway to favor the formation of this compound or guide the synthesis toward the production of urea-formaldehyde resins with specific structural characteristics and properties. researchgate.netkirj.ee
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Formaldehyde |
| Monomethylolurea |
| Urea |
| Dimethylol urea |
| Trimethylol urea |
| Tetramethylolurea |
| Sodium hydroxide |
| Ammonium sulfate |
| Ammonium chloride |
Influence of Reaction Conditions on Product Distribution
pH Dependence in this compound Production
The formation of this compound from urea and formaldehyde is critically dependent on the pH of the reaction medium. The reaction is subject to both acid and base catalysis, with the lowest reaction rate observed at a neutral pH of approximately 7. researchgate.net
In industrial synthesis, the initial addition reaction, known as hydroxymethylation or methylolation, is typically carried out under alkaline conditions, often at a pH between 7.5 and 9.0. kirj.eenih.govgoogle.com Operating in this alkaline range allows for the controlled formation of mono-, di-, and tri-(hydroxymethyl)urea while suppressing the subsequent condensation reactions that lead to polymer chain growth. kirj.ee Once the desired degree of hydroxymethylation is achieved, the pH is often lowered to acidic conditions (e.g., pH 4.0-5.5) to promote the condensation of the hydroxymethyl urea monomers into oligomers and the final resin. kirj.eenih.gov
The rate of the condensation reaction is significantly accelerated under acidic conditions. mdpi.com Conversely, very low pH (acidic) or high pH (alkaline) conditions can also facilitate the reaction. researchgate.netnih.gov The precise control of pH is therefore a crucial parameter for managing the reaction stages and achieving the desired product structure. mdpi.com
Molar Ratio Effects on Isomer Formation
The molar ratio of formaldehyde to urea (F/U) is a determining factor in the structure of the resulting products, specifically influencing the distribution of hydroxymethylated isomers. Urea possesses four reactive hydrogen atoms, allowing for the potential addition of up to four formaldehyde molecules, though tetra-substituted products are not commonly reported. woodj.org
The reaction is a stepwise process. The initial reaction between one mole of urea and one mole of formaldehyde yields N-(hydroxymethyl)urea. researchgate.net Subsequent additions of formaldehyde result in the formation of N,N'-bisthis compound and eventually trishydroxymethyl urea. researchgate.netkirj.ee The formation of N,N'-bisthis compound is noted to be approximately five times slower than the formation of the initial monomethylol derivative. researchgate.net
Increasing the initial F/U molar ratio in the reaction mixture directly correlates with a higher degree of hydroxymethylation. cnrs.fr A higher initial F/U ratio leads to a greater proportion of di- and tri-hydroxymethyl ureas compared to the mono-substituted version. researchgate.netwoodj.org This principle is fundamental in tailoring the properties of urea-formaldehyde resins; resins synthesized with higher initial F/U ratios contain more hydroxymethyl groups, which affects their subsequent curing behavior and the physical-mechanical properties of the final product. cnrs.fr
Table 1: Influence of Formaldehyde/Urea (F/U) Molar Ratio on Hydroxymethyl Urea Isomer Distribution This table is illustrative, based on established chemical principles. Exact distributions vary with specific reaction conditions such as temperature and pH.
| Initial F/U Molar Ratio | Predominant Isomer(s) | Notes |
|---|---|---|
| 1:1 | Monohydroxymethylurea | Favors the formation of the initial addition product. researchgate.net |
| 2:1 | Dihydroxymethylurea, Monohydroxymethylurea | A significant portion of the product is the di-substituted isomer. kirj.eenih.gov |
| >2:1 | Trihydroxymethylurea, Dihydroxymethylurea | Higher ratios increase the yield of more substituted ureas. kirj.eewoodj.org |
Advanced Synthetic Strategies
Beyond the conventional aqueous reaction of urea and formaldehyde, researchers have explored advanced and alternative methodologies for the synthesis of urea derivatives. These strategies aim to offer novel pathways, potentially with environmental or efficiency benefits.
Laser Ablation Techniques for Generation
Pulsed Laser Ablation in Liquids (PLAL) is an advanced physical technique for generating nanoparticles from a bulk material. ekb.egresearchgate.net This method involves irradiating a solid target submerged in a liquid with a high-intensity laser pulse, which ablates the material and creates a colloidal solution of nanoparticles. researchgate.net
While the direct synthesis of this compound via laser ablation is not a standard reported method, the technique is relevant in the broader context of synthesizing materials for chemical production. For instance, laser ablation has been employed to create nano-catalysts. ekb.eg These catalytically active nanoparticles could subsequently be used to promote various organic reactions, including those for the synthesis of urea derivatives. The technique has also been used to create silver and platinum nanoparticles within deep eutectic solvents, some of which are based on urea, highlighting the interaction of this technology with the core components of urea chemistry. acs.org
Transamidation Approaches for Urea Derivatives
Transamidation has emerged as a valuable alternative pathway for the synthesis of substituted amides and urea derivatives. dntb.gov.ua This approach involves the reaction of an amide or urea with an amine, resulting in the exchange of the amino group. mdpi.com The direct transamidation of urea requires a catalyst to activate the otherwise stable amide moiety and drive the reaction to completion. dntb.gov.ua
Various catalytic systems have been developed to facilitate this transformation. Nano-magnetic sulfonic acid has been shown to be an effective catalyst for the transamidation of urea to produce symmetrically and unsymmetrically substituted urea derivatives. thieme-connect.com Other approaches have utilized iron-based catalysts for the reaction between primary carboxamides, urea, and amines. dntb.gov.ua Research has also shown that the transamidation of urea can be successfully achieved in the presence of carbon dioxide and water without other catalysts, where the acidity from the reaction of CO2 with water facilitates the reaction. acs.org This method is typically employed for the synthesis of N-substituted ureas from urea and a primary amine. mdpi.com
Spectroscopic Characterization and Advanced Analytical Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule and monitoring chemical transformations in real-time.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduusm.my The FT-IR spectrum of (Hydroxymethyl)urea provides a molecular fingerprint, revealing characteristic absorption bands for its key structural features.
The primary functional groups of this compound—the hydroxyl (-OH), amine (-NH2), amide (N-H), and carbonyl (C=O) groups—each exhibit distinct vibrational frequencies. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of O-H and N-H stretching vibrations. The carbonyl (C=O) group, a defining feature of the urea (B33335) core, typically shows a strong absorption peak around 1640-1680 cm⁻¹. researchgate.net In amides, this C=O stretch frequency is often lower than in ketones due to resonance effects. utdallas.edu Furthermore, the N-H bending vibrations can be observed around 1600 cm⁻¹. pw.edu.pl The presence of the hydroxymethyl group also introduces a C-O stretching vibration, typically found in the 1050-1150 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Hydroxyl) | Stretching | 3400 - 3200 | Broad, Strong |
| N-H (Amine/Amide) | Stretching | 3400 - 3200 | Medium-Strong |
| C=O (Urea Carbonyl) | Stretching | 1680 - 1640 | Strong |
| N-H (Amine/Amide) | Bending | 1650 - 1580 | Medium |
| C-O (Hydroxyl) | Stretching | 1150 - 1050 | Medium |
Raman Spectroscopy for Reaction Monitoring
Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly effective for monitoring chemical reactions in situ, including polymerization and polymorphic conversions. hovione.com It relies on the inelastic scattering of monochromatic light from a laser source. hovione.com A key advantage is its suitability for analyzing aqueous solutions, as water is a weak Raman scatterer.
In the context of this compound, Raman spectroscopy can be employed to monitor its formation or its subsequent reactions, such as the synthesis of urea-formaldehyde resins. For instance, in reactions involving the consumption of other species, such as bisulfide, Raman can track the disappearance of a characteristic peak (e.g., HS⁻ at 2574 cm⁻¹) to determine reaction kinetics. mdpi.com Similarly, the formation of new bonds and structures during the condensation of this compound would result in the appearance of new Raman bands. This real-time monitoring capability allows for enhanced process understanding and control, ensuring the desired product is formed consistently. hovione.com The technique is also valuable for studying polymorphic changes, as different crystal forms of a urea-based compound will produce distinct Raman spectra, allowing for the tracking of conversions between forms during a reaction. hovione.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed molecular structure determination. By probing the magnetic properties of atomic nuclei, NMR provides extensive information about atomic connectivity and chemical environment. utdallas.edu
Carbon-13 NMR for Polymer Structure and Reaction Mechanisms
Carbon-13 (¹³C) NMR spectroscopy is indispensable for characterizing the complex structures of polymers derived from this compound, such as urea-formaldehyde (UF) resins. kirj.ee this compound is a crucial intermediate in the synthesis of these resins, and ¹³C NMR allows for the quantitative analysis of various structural elements formed during the hydroxymethylation and subsequent condensation steps. osf.iosemanticscholar.orgnih.gov
Key structural features that can be identified and quantified include:
Hydroxymethyl Groups (-NH-CH₂OH): These carbons typically resonate in the range of 64-73 ppm. semanticscholar.org
Methylene (B1212753) Bridges (-NH-CH₂-NH-): Formed during acidic condensation, these carbons appear at approximately 46-47 ppm. semanticscholar.org
Branched Methylene Linkages (=N-CH₂-NH-): These are found at higher chemical shifts, around 53-55 ppm. semanticscholar.orgsemanticscholar.org
Ether Linkages (-NH-CH₂-O-CH₂-): These may form under certain conditions and resonate around 68-76 ppm. semanticscholar.org
Carbonyl Carbons (C=O): The carbonyl carbon of the urea moiety appears in the 153-162 ppm region, with its exact shift depending on the substitution pattern of the adjacent nitrogen atoms. semanticscholar.org
Researchers have used ¹³C NMR to track structural changes during UF resin synthesis, such as the cleavage of branched hydroxymethyl groups (a "debranching effect") upon the addition of urea in later stages. semanticscholar.orgnih.gov
| Carbon Structure | Chemical Shift (ppm) |
|---|---|
| Urea Carbonyl (in NH₂-CO-NH₂) | 160 - 162 |
| Substituted Urea Carbonyl (-NH-CO-N=) | 153 - 158 |
| Hydroxymethyl Carbon (-NH-CH₂OH) | 64 - 66 |
| Branched Hydroxymethyl Carbon (=N-CH₂OH) | 71 - 73 |
| Linear Methylene Bridge (-NH-CH₂-NH-) | 46 - 47 |
| Branched Methylene Bridge (=N-CH₂-NH-) | 53 - 54 |
| Ether Linkage (-NH-CH₂-O-CH₂-NH-) | 68 - 70 |
Note: Chemical shifts are approximate and can vary based on solvent, pH, and specific molecular structure. Data compiled from multiple sources. semanticscholar.orgsemanticscholar.org
Proton NMR for Compound Identification and Reaction Progress
Proton (¹H) NMR spectroscopy is used for the identification of compounds and to follow the progress of reactions by observing the signals from hydrogen atoms. osf.io For a relatively simple molecule like this compound (NH₂-CO-NH-CH₂OH), the ¹H NMR spectrum would show distinct signals corresponding to the different types of protons.
-NH₂ Protons: The two protons of the primary amine group.
-NH- Proton: The single proton of the secondary amide group.
-CH₂- Protons: The two protons of the methylene group.
-OH Proton: The single proton of the hydroxyl group.
The chemical shifts of the N-H and O-H protons can be broad and their positions are often variable, depending on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The methylene protons (-CH₂) adjacent to the hydroxyl group and the nitrogen atom would appear as a distinct signal.
During reaction monitoring, such as the condensation of this compound, the disappearance of signals from the starting material and the appearance of new signals can be tracked. For example, in the formation of a methylene bridge (-NH-CH₂-NH-), the signals for the hydroxymethyl group would decrease while a new signal for the methylene bridge protons would appear. osf.io Early investigations into the urea-formaldehyde system used ¹H NMR for quantitative analysis of the reaction mixture. osf.io
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. fiveable.me When a molecule, such as one containing a urea moiety, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. fiveable.melibretexts.org The urea functional group contains both non-bonding (n) electrons on the oxygen and nitrogen atoms, as well as pi (π) electrons in the carbonyl double bond.
The electronic transitions commonly observed in such molecules involve the promotion of an electron from a non-bonding orbital to an anti-bonding pi orbital (n → π) or from a bonding pi orbital to an anti-bonding pi orbital (π → π). Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and are less intense compared to π → π* transitions. The presence of the hydroxymethyl group can influence the energy of these transitions through electronic and solvent effects. The polarity of the solvent can also impact the wavelength of maximum absorption (λmax) by stabilizing either the ground or the excited state. libretexts.org
Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict and interpret the electronic spectra of urea derivatives. nih.gov For instance, calculations on similar molecules like 5-hydroxymethyluracil (B14597) have been performed to predict absorption maxima, which are then compared with experimental data. mdpi.com These theoretical approaches help in assigning specific electronic transitions to the observed absorption bands. nih.gov
Microwave Spectroscopy for Conformational Analysis and Photo-fragmentation Studies
Microwave spectroscopy provides highly precise data on the rotational constants of a molecule in the gas phase, which is directly related to its geometry and conformational structure. nih.gov By combining laser ablation techniques with Fourier transform microwave spectroscopy, even solid samples like this compound derivatives can be vaporized and studied under the isolated conditions of a supersonic jet. nih.govresearchgate.net
In a study involving the related compound N,N'-Bisthis compound, laser ablation was used to generate the molecule in the gas phase. illinois.edu Subsequent analysis of the jet-cooled rotational spectrum, guided by theoretical predictions, allowed for the assignment of four distinct conformers of the parent molecule. illinois.edu This demonstrates the power of microwave spectroscopy to distinguish between different stable three-dimensional arrangements of the molecule. rsc.org
Furthermore, this experimental setup enables the study of photo-fragmentation processes. By adjusting experimental conditions to maximize fragmentation, researchers can identify the chemical species produced. illinois.edu In the case of the N,N'-Bisthis compound study, the analysis of the complex spectrum revealed the formation of this compound as a photo-fragment, showcasing laser ablation combined with microwave spectroscopy as an innovative method for generating and identifying new chemical species in situ. illinois.edu
Mass Spectrometry (MS) in Structural Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. acdlabs.com Different ionization techniques, such as hard ionization (e.g., Electron Ionization, EI) and soft ionization (e.g., Electrospray Ionization, ESI), provide complementary information. acdlabs.com
In the context of urea-formaldehyde (UF) resins, where this compound is a key intermediate, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has been used to analyze the molar-mass distribution. researchgate.net A significant signal for monohydroxymethyl urea has been identified at a mass-to-charge ratio (m/z) of 91. researchgate.net Similarly, ESI-MS has been employed to track the structural changes during UF resin synthesis, identifying various hydroxymethylated species and oligomers. nih.gov
The fragmentation of a molecule in the mass spectrometer is reproducible and provides a structural fingerprint. acdlabs.com For related urea derivatives, studies have detailed the fragmentation pathways. For example, the fragmentation of 1-(2-chloro-4-pyridyl)-3-phenylurea has been studied, identifying products like 4-amino-2-chloropyridine (B126387) and phenylurea. nih.gov While a specific high-resolution mass spectrum for this compound is not detailed in the provided results, the principles of fragmentation in similar molecules are well-established. Common processes include the loss of small neutral molecules and the cleavage of bonds adjacent to functional groups, leading to a characteristic pattern of fragment ions that allows for structural confirmation. arkat-usa.org
Computational and Theoretical Chemistry Investigations of Hydroxymethyl Urea
Quantum Chemical Calculations
Quantum chemical calculations have become instrumental in elucidating the electronic structure and properties of urea (B33335) derivatives. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for studying molecules like (Hydroxymethyl)urea. Theoretical studies on aqueous clusters of this compound (HMEU) have been performed using DFT at the B3LYP/6-31+G(d,p) level to understand its interaction with water molecules. yu.edu.joresearchgate.net These calculations help in determining the optimized geometry, bond lengths, and bond angles, providing a detailed picture of the molecule's three-dimensional structure.
DFT studies are also crucial for analyzing the interactions between this compound and other molecules or surfaces. For instance, research on the interaction of urea with hydroxyapatite (B223615) surfaces has utilized DFT to determine interaction energies and bonding characteristics, which are relevant for applications like slow-release fertilizers. umt.edu.mywu.ac.th Such studies confirm that molecules like urea can favorably interact with surfaces through the formation of new bonds. umt.edu.my A composite DFT-based approach, PBEh-3c, has been developed to efficiently compute structures and interaction energies in large chemical systems, correcting for basis set superposition error (BSSE) and accounting for London dispersion effects. researchgate.net
Table 1: Example of DFT Calculated Interaction Energies for Urea with Other Molecules Note: This table is illustrative of DFT applications and may not represent this compound specifically, but demonstrates the type of data generated.
| Interacting System | DFT Functional/Basis Set | Interaction Energy (eV) | Reference |
|---|---|---|---|
| Urea-Hydroxyapatite | B3LYP/6-31G(d,p) | -1.2245 to -0.09719 | umt.edu.my |
| Urea-Hydroxyapatite | B3LYP | -1.36 | wu.ac.th |
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy of the HOMO (E_HOMO) is associated with the molecule's electron-donating ability, and the energy of the LUMO (E_LUMO) indicates its capacity to accept electrons. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. ajchem-a.comdergipark.org.tr A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron, implying higher chemical reactivity and lower kinetic stability. ajchem-a.comchalcogen.ro For this compound and its derivatives, analysis of these orbitals helps predict how the molecule will interact with other species. researchgate.net For example, in studies of corrosion inhibitors, the HOMO distribution indicates the atoms that can transfer electrons to a metal surface, while the LUMO distribution reveals the atoms most likely to accept electrons. researchgate.net Calculations show that the charge transfer that occurs within the molecule can be understood through the HOMO and LUMO energies. ijrar.org
Table 2: Representative Frontier Orbital Energies (eV) from Quantum Chemical Calculations Note: This table provides example values for urea and related compounds to illustrate the concept.
| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Urea (in ethanol) | HF/6311G(d,p) | - | - | 15.81 | ajchem-a.com |
| Quercetin-SLG | DFT/6-311G | -3.7552 | 2.5897 | 6.3449 | chalcogen.ro |
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map illustrates the charge distribution on the molecule's surface using a color scale. mjcce.org.mk Regions of negative potential (typically colored red) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are found near hydrogen atoms and are targets for nucleophilic attack. mjcce.org.mkgjesr.com Green areas represent regions with neutral or zero potential. researchgate.net
By mapping the electrostatic potential onto the electron density surface, MEP analysis provides a visual guide to how molecules interact. gjesr.comuni-muenchen.de For urea and its derivatives, the MEP map clearly shows that the most negative potential is located around the carbonyl oxygen atom, making it the primary site for electrophilic interaction. researchgate.net This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will bind to a receptor or other surfaces. mjcce.org.mkwu.ac.th
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. elixirpublishers.comresearchgate.net It provides detailed insights into charge transfer, hyperconjugative interactions, and the stabilization energy associated with these effects. ijrar.org The NBO method examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). ugm.ac.id
Table 3: Example of NBO Analysis - Second-Order Perturbation Energy E(2) for Donor-Acceptor Interactions Note: This table is illustrative of NBO analysis results for various molecular systems.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Reference |
|---|---|---|---|
| n_s(O3) | π*(C10=N1) | 0.47 | mdpi.com |
| n_p(Br) | σ*(C-H) | 2.48 | mdpi.com |
| C88-O79 | - | - | chalcogen.ro |
Quantum computation offers a powerful approach for predicting the vibrational spectra (like FT-IR and FT-Raman) of molecules. mdpi.comwu.ac.th Theoretical vibrational frequencies can be calculated for an optimized molecular structure, although they are often systematically higher than experimental values due to factors like electron correlation effects and basis set limitations. ijrar.org Therefore, calculated frequencies are typically scaled to improve agreement with experimental data.
These computational methods are particularly valuable for assigning specific vibrational modes to the observed spectral bands. ijrar.orgmdpi.com For complex molecules, experimental spectra can be difficult to interpret without theoretical support. Quantum chemical calculations, such as those using DFT, can simulate the vibrational spectrum, providing a basis for understanding the fundamental frequencies associated with stretching, bending, and torsional motions within the molecule. mdpi.com This approach has been successfully applied to uracil (B121893) derivatives and other complex organic molecules to provide a comprehensive description of their vibrational patterns. mdpi.com Quantum computation frameworks are also being developed to study the dynamics of specific chemical features, like hydrogen bonds, and to extract their characteristic vibrational frequencies with high accuracy. arxiv.org
Molecular Interactions and Hydrogen Bonding Analysis
This compound's structure, featuring hydroxyl and amide groups, gives it significant potential for forming hydrogen bonds. yu.edu.jo These interactions are crucial in determining its physical properties and how it interacts with its environment, such as in aqueous solutions. yu.edu.joannualreviews.org
Theoretical studies, often employing DFT and Atoms in Molecules (AIM) analysis, have investigated the hydrogen bonding in clusters of this compound with water. yu.edu.joresearchgate.net These studies show that O-H···O, O-H···N, and N-H···O type hydrogen bonds are responsible for the stability of these clusters. yu.edu.joresearchgate.net The energy of these hydrogen bonds can vary significantly, with calculated values ranging from 2.23 to 17.95 kcal/mol, indicating a mix of weak and strong interactions. yu.edu.joresearchgate.net
Molecular dynamics simulations and quantum mechanical studies on related systems, like urea-water mixtures, provide further insight. acs.orgrsc.org These studies reveal that while urea can form hydrogen bonds with proteins, these bonds are generally weaker than water-water or protein-water hydrogen bonds. acs.org The presence of water can facilitate a more extensive and flexible hydrogen bond network. rsc.org The analysis of hydrogen bond strength and patterns is essential for understanding the role of urea derivatives in various chemical and biological contexts. acs.org
Table 4: Calculated Hydrogen Bond Energies in this compound-Water Clusters
| Hydrogen Bond Type | Calculated Energy Range (kcal/mol) | Reference |
|---|---|---|
| O-H···O | 2.23 - 17.95 | yu.edu.joresearchgate.net |
| O-H···N | 2.23 - 17.95 | yu.edu.joresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Urea |
| 5-hydroxymethyluracil (B14597) |
| 2-(hydroxymethyl)-5-methyl phenol (B47542) |
| Quercetin |
| Hydroxyapatite |
Theoretical Studies of this compound-Water Clusters
Theoretical investigations into this compound-water clusters have provided significant insights into the hydration processes and intermolecular interactions at a molecular level. researchgate.netyu.edu.jo Studies utilizing density functional theory (DFT), specifically at the B3LYP/6-31+G(d,p) level, have been instrumental in understanding the structure and stability of these clusters in the gas phase. researchgate.netyu.edu.jo These computational models help in elucidating the role of hydration in various chemical and biological processes, such as catalysis. researchgate.netyu.edu.jo
The formation of clusters between this compound and water molecules is primarily driven by hydrogen bonding. researchgate.netyu.edu.jo These theoretical studies have successfully characterized the nature of these interactions, which are crucial for understanding the behavior of this compound in aqueous environments. researchgate.netyu.edu.jo The investigation of such clusters is a fundamental step toward comprehending the broader implications of hydration on the properties and reactivity of urea derivatives. researchgate.netyu.edu.joresearchgate.net
Topological Analyses (AIM, NCI, RDG, ELF, LOL) for Hydrogen Bond Stability and Strength
To thoroughly investigate the stability and strength of hydrogen bonds within this compound-water clusters, a suite of topological analysis methods has been employed. These include Atoms in Molecules (AIM), Non-Covalent Interaction (NCI) index, Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL). researchgate.netyu.edu.joorcid.org These computational tools provide a detailed picture of the electron density distribution and the nature of non-covalent interactions.
Topological analyses have demonstrated that the stability of these clusters is conferred by O-H•••O, O-H•••N, and N-H•••O type hydrogen bonds. researchgate.netyu.edu.jo The AIM analysis, in particular, has been used to determine the relative strength of these hydrogen bonds. researchgate.netyu.edu.jo The calculated energies for these hydrogen bonds vary, indicating a range of interaction strengths within the clusters. researchgate.netyu.edu.jo Specifically, these energies have been found to be between 2.23 and 17.95 kcal/mol. researchgate.netyu.edu.jo
Furthermore, a strong correlation has been established between topological parameters (such as the hydrogen bond energy, EHB; electron density, ρ; and the Laplacian of the electron density, ∇2ρ) and the length of the hydrogen bonds. researchgate.netyu.edu.jo These parameters have been shown to be a cubic polynomial function of the H-bond length, with high correlation coefficients, underscoring the predictive power of these theoretical models. researchgate.netyu.edu.jo
Table 1: Hydrogen Bond Types and Energy Range in this compound-Water Clusters
| Hydrogen Bond Type | Energy Range (kcal/mol) |
| O-H•••O | 2.23 - 17.95 |
| O-H•••N | 2.23 - 17.95 |
| N-H•••O | 2.23 - 17.95 |
This table is based on findings from topological analyses of this compound-water clusters. researchgate.netyu.edu.jo
Role of Hydrogen Bonding in Aqueous Solutions and Biological Systems
Hydrogen bonding is a critical factor governing the behavior of this compound in both aqueous solutions and biological contexts. researchgate.net The presence of multiple hydrogen bond donor and acceptor sites in the this compound molecule, specifically the hydroxymethyl and carbamoyl (B1232498) groups, allows for extensive interactions with water molecules. solubilityofthings.comontosight.ai This high capacity for hydrogen bonding is a primary reason for its high solubility in water. solubilityofthings.com
In biological systems, the ability of urea and its derivatives to form hydrogen bonds is fundamental to their molecular recognition and bioactivity. nih.gov These interactions can influence the conformation of biomolecules. nih.gov For instance, urea is known to interact with and denature proteins by forming hydrogen bonds with the peptide backbone. nih.gov While hydrogen bonds between urea and the peptide backbone are of similar strength to backbone-backbone hydrogen bonds, they are weaker than backbone-water or water-water hydrogen bonds. acs.org The interplay of these interactions is complex, with studies suggesting that urea can both disrupt and, in some contexts, strengthen the local water structure. mpg.denih.gov The specific interactions of this compound derivatives are an area of ongoing research, with implications for their applications in various fields, including pharmaceuticals and materials science. ontosight.ai
Molecular Dynamics (MD) Simulations in Correlational Studies
Molecular dynamics (MD) simulations are a powerful computational tool for studying the structure, dynamics, and interactions of molecules in systems like aqueous solutions. researchgate.net For urea and its derivatives, MD simulations have been employed to investigate their behavior in water, including their effects on water structure and their aggregation tendencies. researchgate.netmpg.de These simulations provide a dynamic picture of the system at the atomic level, complementing the static information obtained from quantum chemical calculations.
In the context of this compound and its derivatives, MD simulations have been used to study their performance as corrosion inhibitors for steel in acidic solutions. researchgate.net These studies analyze the adsorption of the inhibitor molecules on the metal surface, a process in which hydrogen bonding plays a significant role. researchgate.net Furthermore, MD simulations have been utilized to understand the interactions between urea derivatives and other molecules, such as cellulose (B213188), revealing a preference for interaction with urea over water molecules under certain conditions. researchgate.net Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles electronic structure calculations, offer a more accurate representation of intermolecular interactions and have been used to study the hydration of related molecules like N-hydroxyurea. mdpi.comresearchgate.netnih.gov These simulations have revealed that such molecules can be strongly hydrated and can enhance the local hydrogen bond network of water. mdpi.comresearchgate.netnih.gov
Conformational Analysis of this compound and its Derivatives
The biological activity and physicochemical properties of urea derivatives are closely linked to their three-dimensional structure, or conformation. mdpi.comresearchgate.net Conformational analysis of this compound and related compounds is therefore crucial for understanding their function. Computational methods, such as DFT, are often used to determine the stable conformations and the energy barriers for rotation around single bonds. researchgate.net
For many simple urea derivatives, two stable conformations, often referred to as anti and syn, have been identified. researchgate.net The relative stability of these conformers can be influenced by the nature of the substituents on the nitrogen atoms. researchgate.net For example, in a study of various alkyl- and phenyl-substituted ureas, the anti form was generally found to be more stable. researchgate.net The presence of the hydroxymethyl group in this compound introduces additional conformational flexibility due to rotation around the C-N and C-O bonds. The conformation of the hydroxymethyl group itself has been a subject of study in related carbohydrate systems, where it is known to be influenced by the surrounding environment, including temperature and the presence of solutes like urea. researchgate.netacs.org The substitution pattern on the urea nitrogen atoms significantly impacts the conformational preferences of its derivatives. nih.gov
Polymerization and Resin Chemistry of Hydroxymethyl Urea
Formation of Urea-Formaldehyde Resins
The synthesis of urea-formaldehyde resins is a classic example of step-growth polymerization, which occurs in distinct stages. The process begins with the formation of (hydroxymethyl)urea and its derivatives, which then react further to build the polymer backbone and, ultimately, a three-dimensional network. irispublishers.com
The formation of UF resins proceeds through a sequential addition and condensation mechanism. irispublishers.com The initial step, often called methylolation or hydroxymethylation, is an addition reaction between urea (B33335) and formaldehyde (B43269). This reaction is typically carried out under neutral or alkaline conditions and results in the formation of various hydroxymethyl derivatives of urea, including this compound (monomethylolurea), di-, and tri-hydroxymethylurea. researchgate.netresearchgate.net The electrophilic carbon of formaldehyde attacks the nucleophilic nitrogen atom of the urea's amine groups. irispublishers.comirispublishers.com
Following the initial addition reaction, the process moves to the condensation stage. This step is acid-catalyzed and involves the polymerization of the hydroxymethyl urea monomers. researchgate.net The condensation reactions occur between the methylol groups and the amine groups of other urea or methylolurea molecules. These reactions lead to the formation of linear and branched polymer chains linked by two primary types of bridges: methylene (B1212753) bridges (-N-CH₂-N-) and dimethylene-ether bridges (-N-CH₂-O-CH₂-N-). irispublishers.comirispublishers.com The elimination of water molecules is characteristic of this condensation polymerization process. youtube.com
The polymerization process is distinctly divided into two primary stages, each favored by different pH conditions. researchgate.net
Hydroxymethylation: This initial stage is conducted under alkaline or neutral pH conditions (typically pH 8-9). researchgate.netkirj.ee In this phase, formaldehyde adds to the amino groups of urea to form this compound and its di- and tri-substituted derivatives. researchgate.net The reaction is generally heated to facilitate the formation of these methylolated species. researchgate.net Controlling the reaction conditions, such as the formaldehyde-to-urea (F/U) molar ratio, temperature, and pH, is crucial as it dictates the distribution of the resulting hydroxymethylated products. researchgate.net
Polycondensation: After the hydroxymethylation stage, the reaction mixture is acidified (typically to pH 4-5) to initiate polycondensation. researchgate.net During this acidic stage, the hydroxymethyl groups become unstable and react with other amine or methylol groups. This leads to the rapid growth of polymer chains through the formation of methylene and ether linkages, with a corresponding increase in the viscosity of the resin solution. researchgate.netkirj.ee The degree of condensation is carefully monitored, often by measuring viscosity, to stop the reaction at the desired point before the resin becomes an insoluble, cross-linked gel. kirj.ee The reaction is then typically neutralized or made slightly alkaline to ensure the stability of the final resin for storage and application. kirj.ee
This compound and its derivatives are the fundamental building blocks for the three-dimensional, cross-linked network that gives urea-formaldehyde resins their thermosetting properties. During the curing process, which is typically initiated by heat and an acidic catalyst, the linear and branched polymer chains formed during polycondensation undergo further reactions. irispublishers.com
The reactive hydroxymethyl groups (-CH₂OH) on the polymer chains condense with available amine (-NH₂) groups or with each other. This process creates a dense network of methylene and ether cross-links, transforming the liquid resin into a rigid, insoluble, and infusible solid. irispublishers.com The extent of cross-linking is a critical factor that determines the final mechanical and chemical properties of the cured resin, such as its tensile strength, water resistance, and thermal stability. researchgate.net The structure of the cross-linked network consists of urea units interconnected by a complex web of methylene and dimethylene-ether bridges, forming a durable polymeric matrix. irispublishers.com
Kinetics of Polymerization Reactions
The kinetics of urea-formaldehyde polymerization are complex and highly dependent on several process variables. Understanding these kinetics is essential for controlling the synthesis process and tailoring the properties of the final resin.
The molar ratio of formaldehyde to urea (F/U) is one of the most critical parameters influencing the reaction kinetics and the final structure of the UF resin. researchgate.netas-proceeding.com
Addition Reaction: The kinetics of the initial hydroxymethylation stage are proportional to the initial F/U molar ratio. woodj.org Higher F/U ratios lead to the formation of more highly substituted hydroxymethyl ureas, such as di- and tri-hydroxymethylurea. woodj.org For instance, at an F/U ratio of around 1.0-1.2, the resulting products are approximately 25% mono-, 63% di-, and 12% tri-hydroxymethyl ureas. woodj.org Using a higher initial F/U ratio (e.g., 3.0) can result in more branched structures and larger molecules compared to a lower ratio (e.g., 2.0). woodj.org
Condensation Reaction: The F/U ratio also significantly affects the subsequent condensation and curing reactions. Resins synthesized with a higher F/U ratio generally have a higher concentration of reactive hydroxymethyl groups, which can lead to faster curing times. researchgate.net However, a very high molar ratio can also result in increased brittleness and higher free formaldehyde content in the final product. as-proceeding.com Conversely, reducing the molar ratio can decrease formaldehyde emissions but may negatively impact the bonding strength and water resistance of the cured resin. nih.gov
| Initial F/U Molar Ratio | Primary Hydroxymethylated Species Formed | Resulting Resin Structure | General Impact on Properties |
|---|---|---|---|
| Low (e.g., < 1.5) | Higher proportion of Monohydroxymethylurea | More linear, less branched polymer chains | Lower formaldehyde emission, potentially lower strength and water resistance. nih.gov |
| Medium (e.g., 1.5 - 2.5) | Mixture of Mono-, Di-, and Tri-hydroxymethylurea | Balanced linear and branched structures | Commonly used for balanced performance characteristics. researchgate.net |
| High (e.g., > 2.5) | Higher proportion of Di- and Tri-hydroxymethylurea | Highly branched and cross-linked network | Faster curing, higher strength, but increased brittleness and formaldehyde emission. as-proceeding.comwoodj.org |
The curing process, where the liquid resin transforms into a solid thermoset, has been extensively studied to optimize performance. The incorporation of melamine (B1676169) to create Melamine-Urea-Formaldehyde (MUF) resins is a common strategy to improve properties like water resistance and heat resistance. researchgate.net
Kinetic studies, often performed using techniques like Differential Scanning Calorimetry (DSC), are used to determine key parameters such as the activation energy (Ea) of the curing reaction. The activation energy represents the energy barrier that must be overcome for the cross-linking reactions to occur.
Research on MUF resins has shown that the addition of melamine affects the curing kinetics. For example, one study found that delaying the stage at which melamine is added during synthesis significantly increased the activation energy of the curing process, from 99.44 kJ/mol for a standard UF resin to 150.65 kJ/mol for a resin where melamine was added at a later stage. ncsu.edu Another study on MUF resins with different molar ratios found that a higher molar ratio resin had a higher pyrolysis activation energy (166.76 kJ/mol) compared to a lower molar ratio resin (95.30 kJ/mol), indicating better thermal stability. scientific.net These kinetic parameters are vital for designing industrial curing cycles, ensuring complete cross-linking and optimal performance of the final product.
| Resin Type | Condition | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| Urea-Formaldehyde (UF) | Control Resin | 99.44 | ncsu.edu |
| Melamine-Urea-Formaldehyde (MUF) | Melamine added at an early stage | 105.75 | ncsu.edu |
| Melamine-Urea-Formaldehyde (MUF) | Melamine added at a late stage | 150.65 | ncsu.edu |
| Melamine-Urea-Formaldehyde (MUF) | High Molar Ratio | 166.76 | scientific.net |
| Melamine-Urea-Formaldehyde (MUF) | Low Molar Ratio | 95.30 | scientific.net |
Structural Characterization of Polymeric Products
The structure of polymers derived from this compound is multifaceted, characterized by a mix of linear and branched chains, various chemical linkages, and potentially cyclic structures. Understanding these structural elements is crucial for tailoring resin properties for specific applications.
Formation of Methylene and Methylene Ether Linkages
The polymerization of this compound and its derivatives proceeds through condensation reactions that form two primary types of linkages: methylene bridges (-NH-CH₂-NH-) and methylene ether bridges (-NH-CH₂-O-CH₂-NH-). The formation of these linkages is highly dependent on the pH of the reaction medium.
Traditionally, it is understood that condensation reactions in alkaline or neutral conditions predominantly form methylene ether linkages. mdpi.comresearchgate.net These linkages are formed from the reaction between two hydroxymethyl groups. Conversely, under acidic conditions, the methylene ether bridges can become unstable and cleave to form methylene bridges and release formaldehyde. The direct formation of methylene bridges occurs through the reaction of a hydroxymethyl group with an amino group. dycknewmaterials.com
However, recent research employing 13C NMR spectroscopy has shown that the competing formation of methylene bridges can also occur in alkaline solutions, challenging the classical theory. researchgate.net Methylene ether linkages are generally considered less stable than methylene bridges, particularly to hydrolysis. The relative proportion of these two linkages significantly impacts the resin's stability, flexibility, and formaldehyde emission potential. dycknewmaterials.com
The condensation reactions leading to these linkages are summarized below:
Methylene Ether Bridge Formation: HOCH₂NH-CO-NHCH₂OH + HOCH₂NH-CO-NHCH₂OH → HOCH₂NH-CO-NHCH₂-O-CH₂NH-CO-NHCH₂OH + H₂O
Methylene Bridge Formation: H₂N-CO-NHCH₂OH + H₂N-CO-NHCH₂OH → H₂N-CO-NHCH₂NH-CO-NHCH₂OH + H₂O
Branched vs. Linear Chain Structures
The topology of the urea-formaldehyde polymer, whether it is predominantly linear or branched, is a critical factor determining its final properties. This structural feature is heavily influenced by the molar ratio of formaldehyde to urea (F/U) used during synthesis.
Low F/U Molar Ratios (e.g., <1.1): Resins synthesized with a low F/U molar ratio tend to consist mainly of linear oligomers. researchgate.netsci-hub.se These linear chains can align and form crystalline regions through hydrogen bonding. sci-hub.senih.gov While this can enhance hydrolytic stability, the resulting cured resin often has a lower cross-linking density, which can negatively affect water resistance and mechanical strength. researchgate.netresearchgate.net
High F/U Molar Ratios (e.g., >1.4): Increasing the F/U molar ratio leads to a higher degree of methylolation of the urea molecule, creating more reactive sites. This promotes the formation of a more branched, three-dimensional network structure. researchgate.netnih.gov This increased branching helps produce a more robust cross-linked structure during curing, though it can also be associated with higher free formaldehyde content in the final resin. nih.gov
The relationship between F/U ratio and polymer structure is a key parameter in resin manufacturing, allowing for a trade-off between performance characteristics and formaldehyde emission levels. sci-hub.se
| F/U Molar Ratio | Predominant Structure | Key Characteristics | Impact on Cured Resin |
|---|---|---|---|
| Low (<1.1) | Linear | Fewer branched chains; molecules form crystal regions via hydrogen bonds. researchgate.netnih.gov | Lower cross-linking density, potentially reduced water resistance. researchgate.net |
| High (>1.4) | Branched | More branched chain structures; less tendency for crystallization. nih.gov | Higher cross-linking density, potentially improved mechanical properties. nih.gov |
Uron Ring Formation in Urea-Formaldehyde Resins
Under specific synthesis conditions, cyclic structures known as urons can be formed. The formation of uron rings is particularly favored when the reaction is carried out in a strong acid medium (pH < 3.0). dycknewmaterials.com In this process, urea and formaldehyde first react to form small molecules with a uron ring structure, which then polymerize further into larger macromolecules. dycknewmaterials.com
The presence of uron rings in the polymer backbone can improve the hydrolytic stability of the resin compared to structures dominated by methylene ether bonds. dycknewmaterials.com However, an increasing number of uron rings within the polymer has been observed to slow down the curing rate. Therefore, controlling the uron content, typically to around 10%, is advisable for a balance of stability and reactivity. dycknewmaterials.com The formation of these cyclic compounds can also have an adverse influence on the water compatibility of the resin. kirj.ee
Co-Polycondensation Reactions with Other Monomers
This compound can undergo co-polycondensation with other reactive monomers to create resins with modified properties. A prominent example is the incorporation of phenol (B47542) to produce Phenol-Urea-Formaldehyde (PUF) resins.
Phenol-Urea-Formaldehyde Resins
Phenol-Urea-Formaldehyde (PUF) resins are hybrid polymers synthesized by reacting this compound, phenol, and formaldehyde. mdpi.comresearchgate.net This co-condensation aims to combine the cost-effectiveness and fast curing of urea-formaldehyde resins with the superior water resistance and durability of phenol-formaldehyde (PF) resins. scispace.comicm.edu.pl
The synthesis is a complex process involving numerous simultaneous and competing reactions, including the addition of formaldehyde to both phenol and urea, and subsequent self-condensation and co-condensation reactions. mdpi.com The co-condensation reactions form methylene bridges that link phenolic and urea units (e.g., Ph-CH₂-Urea), creating a co-polymeric structure. researchgate.netcnrs.fr The introduction of urea into the PF resin system can accelerate the cure process. mdpi.com The properties of the final PUF resin are highly dependent on synthesis parameters such as the F/(P+U) molar ratio and the pH. mdpi.comgoogle.com
| Parameter Varied | Change | Observed Structural Effect |
|---|---|---|
| F/(P+U) Mole Ratio | Increase | Beneficial for formation of co-condensed methylene linkages (Ph-CH₂-Urea). |
| OH/P Mole Ratio | Increase | Beneficial for formation of co-condensed methylene linkages (Ph-CH₂-Urea). |
Role of Carbocation Intermediates in Co-Polycondensation
The mechanism of co-polycondensation, particularly under acidic conditions, involves the formation of reactive carbocation intermediates. researchgate.net In the PUF system, both hydroxymethylphenol and this compound can be protonated in an acidic environment, leading to the elimination of water and the formation of an electrophilic carbocation (a resonance-stabilized benzyl (B1604629) cation from hydroxymethylphenol, and a carbocation from this compound).
These carbocations are highly reactive electrophiles. They can then attack the electron-rich sites on other monomer units—such as the ortho and para positions of a phenol ring or the nitrogen atom of a urea molecule—to form stable methylene bridges. The relative reactivity and concentration of these different carbocation intermediates are key factors that determine the degree of co-polycondensation versus self-condensation. researchgate.net For instance, under strongly acidic conditions, the carbocation intermediates produced from hydroxymethyl phenols can be more reactive towards the phenol ring than towards the nitrogen on a urea molecule, favoring PF self-condensation. researchgate.net Therefore, controlling the reaction conditions to manage the concentration and reactivity of the hydroxymethyl urea carbocation is crucial for promoting the desired co-polycondensation reaction. researchgate.net
Chemical Reactivity and Derivatization
Role as Hydroxyl Group Donor and Acceptor
The chemical structure of (Hydroxymethyl)urea allows it to function as both a hydrogen bond donor and acceptor. biosynth.comnih.gov The hydroxyl (-OH) group and the amine (-NH) groups can donate hydrogen atoms to form hydrogen bonds. nih.gov Concurrently, the oxygen atom of the hydroxyl group and the carbonyl oxygen of the urea (B33335) moiety can act as hydrogen bond acceptors. nih.govvulcanchem.com This dual capability is crucial for its interactions with other molecules and its role in various chemical processes, including its solubility in polar solvents like water. cymitquimica.comsolubilityofthings.com The ability to form these intermolecular forces is a key factor in its utility in applications such as the formation of resins and its potential as a ligand in coordination chemistry. smolecule.comvulcanchem.com
Condensation and Substitution Reactions
This compound readily undergoes condensation and substitution reactions, which are fundamental to its application in polymer chemistry. cymitquimica.com In the presence of an acid catalyst, the hydroxymethyl group can react with other molecules, often leading to the formation of larger structures. biosynth.comkirj.ee For instance, it can react with formaldehyde (B43269) to form a more complex structure or undergo self-condensation. biosynth.com These condensation reactions are central to the synthesis of urea-formaldehyde resins, where this compound acts as a key building block, forming methylene (B1212753) or methylene ether bridges. smolecule.comvulcanchem.com Substitution reactions can also occur at the nitrogen atoms of the urea group, allowing for the introduction of various functional groups.
Formation of Functionalized Urea Derivatives
The reactivity of this compound allows for the synthesis of a wide array of functionalized urea derivatives. These derivatives often exhibit tailored properties for specific applications.
Bisthis compound Derivatives
Further reaction of this compound with formaldehyde can lead to the formation of 1,3-bisthis compound. smolecule.comkirj.ee This compound, which contains two hydroxymethyl groups, is a significant component in the production of urea-formaldehyde resins and has applications as a monomer in the development of specialized polymers for coatings and adhesives. smolecule.comsolubilityofthings.com The presence of multiple hydroxymethyl groups enhances its reactivity and ability to form cross-linked polymer networks. solubilityofthings.comvulcanchem.com
Alkylated and Alkenylated Hydroxymethyl Urea Derivatives
The nitrogen atoms of the urea moiety in this compound can be alkylated or alkenylated to produce a variety of N-substituted derivatives. google.comnih.govorganic-chemistry.org These reactions typically involve reacting the urea derivative with alkyl halides or other electrophilic reagents. The introduction of alkyl or alkenyl groups can modify the compound's solubility, reactivity, and biological activity. nih.gov For example, the synthesis of various N-alkyl substituted urea derivatives has been explored for their potential as antibacterial and antifungal agents. nih.gov
Glycoluril-based this compound Derivatives
This compound derivatives can be utilized in the synthesis of more complex heterocyclic structures such as those based on glycoluril (B30988). mdpi.comwikipedia.org Glycoluril, formed by the reaction of glyoxal (B1671930) with two equivalents of urea, can be further functionalized with hydroxymethyl groups to yield compounds like 2,4,6,8-tetra(hydroxymethyl)glycoluril. mdpi.comwikipedia.org These derivatives are of interest for their potential applications in creating macrocyclic host molecules and as crosslinking agents in polymer systems. mdpi.comwikipedia.org The synthesis of enantiomerically pure glycoluril derivatives has also been achieved through condensation reactions with α-amino acids, opening avenues for chiral chemistry applications. mathnet.ru
Transhydroxymethylation Processes
Transhydroxymethylation is a significant reaction process involving this compound, particularly in the context of urea-formaldehyde resin chemistry. kirj.eecolab.ws This process involves the transfer of a hydroxymethyl group from a donor molecule to an acceptor molecule. In resin synthesis, formaldehyde can migrate from bis(hydroxymethyl) groups to unreacted urea, forming monohydroxymethylurea. kirj.ee This equilibrium reaction is crucial in controlling the final structure and properties of the resulting polymer network. kirj.eeresearchgate.net The study of these transhydroxymethylation reactions is essential for optimizing the synthesis and performance of urea-based thermosetting resins. kirj.ee
Advanced Applications in Chemical Sciences and Engineering
Polymeric Materials and Adhesives
(Hydroxymethyl)urea is a fundamental component in the production of various polymeric materials and adhesives, contributing to their desirable properties such as durability, adhesion, and thermal stability. lookchem.com
Components in Urea-Formaldehyde Resins for Wood and Textiles
This compound is a crucial monomer in the synthesis of urea-formaldehyde (UF) resins, which are extensively used as adhesives in the wood industry for products like particleboard, medium-density fibreboard (MDF), and plywood. lookchem.comwikipedia.org The initial reaction between urea (B33335) and formaldehyde (B43269) leads to the formation of this compound and bisthis compound. wikipedia.orgwikipedia.orgmade-in-china.com These monomers then undergo condensation reactions to form a durable, cross-linked polymer network that provides strong adhesion. vulcanchem.com The structure of the final resin is largely influenced by the migration of formaldehyde from bishydroxymethyl groups to urea, with this compound being the primary preferred compound formed. kirj.ee
In the textile industry, this compound is utilized as a finishing agent to impart desirable characteristics to fabrics. lookchem.comnih.govhaz-map.com It can react with the cellulose (B213188) fibers in textiles, forming covalent bonds that enhance properties such as wrinkle resistance, strength, and durability. lookchem.com
Applications in Molding Compounds and Coatings
The thermosetting nature of urea-formaldehyde resins, derived from this compound, makes them suitable for producing molding compounds. lookchem.commade-in-china.com These compounds are used to manufacture a variety of products, including electrical components and household goods, due to their good insulation properties, wear resistance, and low cost. made-in-china.com The curing process, which can be accelerated by heat and catalysts, results in a hard, insoluble, and infusible product. made-in-china.com
Furthermore, urea-based resins find application in coatings to enhance hardness and chemical resistance. chemxpert.com this compound can also be a component in the synthesis of more complex polymers for coatings, such as urea monomer-modified hydroxy styrene-acrylic emulsions for plastics. google.com In these applications, the functional groups of the urea monomer can interact with the substrate to improve adhesion. google.com
Modified Starch Polymers with Enhanced Properties
This compound and its derivatives are used to modify starch, creating polymers with improved properties for various industrial applications. ontosight.ai The reaction of starch with compounds like N,N'-bisthis compound results in a modified starch polymer with enhanced mechanical strength, water resistance, and thermal stability compared to native starch. ontosight.ai These modified starches can be used as binders or adhesives in paper, textiles, and construction materials, as well as in the production of biodegradable materials and coatings. ontosight.ai The addition of oxidized starch during the synthesis of urea-formaldehyde resins can also improve the resin's bond strength. ncsu.edu
Specialty Chemical Reagents and Additives
Beyond its role in polymer synthesis, this compound also serves as a valuable specialty chemical reagent and additive in various chemical processes.
Organic Synthesis Reagent and Analytical Applications
This compound can be employed as a reagent in organic synthesis. biosynth.com For instance, it can serve as a starting material for the synthesis of other research chemicals. smolecule.com Theoretical studies on aqueous this compound clusters contribute to understanding its role in catalysis and hydration. yu.edu.jo The ability of urea derivatives to form stable hydrogen bonds is a key aspect of their utility in various chemical applications. nih.gov
Polarity Enhancement in Substrate Films
Research has shown that this compound can act as an efficient polarizer when used in a substrate film. biosynth.com The presence of urea and its derivatives can influence the surface properties of films. For example, the formation of urea linkages in polyurethane films increases the polarity and density of hard segments. researchgate.net In another study, the presence of urea in whey protein isolate-based films led to an increased number of hydrogen bonds. frontiersin.org This ability to modify surface polarity is valuable in applications where adhesion and wettability are critical. google.com
Environmental and Industrial Chemical Solutions
This compound and its derivatives serve as critical components in several industrial processes, offering solutions to common challenges such as corrosion, hazardous gas removal, and microbial control.
Corrosion Inhibition
This compound and its related compound, 1,3-bisthis compound, have been investigated as effective corrosion inhibitors for steel, particularly in acidic environments like hydrochloric acid (HCl) solutions. encyclopedia.pubresearchgate.net The mechanism of inhibition involves the adsorption of the urea derivatives onto the metal surface, which can occur through two primary processes: physisorption and chemisorption. mdpi.comnih.gov
Physisorption: This process involves electrostatic interactions between the inhibitor molecules and the charged metal surface. mdpi.com
Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen and oxygen atoms of the this compound molecule and the vacant d-orbitals of the iron atoms on the steel surface. nih.govnih.gov
Research indicates that the adsorption of this compound on steel surfaces follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal. researchgate.net This adsorbed layer acts as a protective barrier, slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com Studies have shown that the inhibition efficiency of these compounds increases with their concentration, with 1,3-bisthis compound generally exhibiting slightly better performance than this compound. researchgate.net
Table 1: Research Findings on this compound as a Corrosion Inhibitor
| Parameter | Finding | Source |
|---|---|---|
| Inhibition Efficiency | Inhibition efficiency values for 20.0 mM this compound and 1,3-bisthis compound are higher than 80% and 85%, respectively, at temperatures between 20–50 °C. | researchgate.net |
| Adsorption Mechanism | The adsorption process on the steel surface is consistent with the Langmuir adsorption isotherm and is primarily chemical in nature. | researchgate.net |
| Mode of Action | These urea derivatives act as mixed-type inhibitors, influencing both anodic and cathodic corrosion reactions. | researchgate.netmdpi.com |
Hydrogen Sulfide (B99878) (H2S) Scavenging
Hydrogen sulfide is a toxic and corrosive gas commonly found in oil and gas streams. This compound and its derivatives are utilized as H2S scavengers. google.comnih.gov These compounds react with H2S to form more stable and less harmful products. The scavenging process often involves the reaction of H2S with the hydroxymethyl group of the urea derivative. mdpi.com
Urea-based scavengers are considered to be more environmentally benign alternatives to some traditional scavengers like triazine-based compounds. nih.govmdpi.com Research has explored the effectiveness of various urea derivatives, including those synthesized from urea, glyoxal (B1671930), and formaldehyde, in scavenging H2S under conditions relevant to the offshore industry. nih.govresearchgate.net
Biocidal and Disinfectant Formulations
This compound is used in the formulation of biocidal products and disinfectants. nih.govhaz-map.com Its antimicrobial properties stem from its nature as a formaldehyde-releasing agent. safecosmetics.orgnih.gov In aqueous environments, this compound can slowly release formaldehyde, which is a potent biocide effective against a broad spectrum of microorganisms, including bacteria and fungi. safecosmetics.orgcosmileeurope.euatamanchemicals.com
This controlled release mechanism makes it a useful preservative in various water-based products, helping to prevent microbial spoilage. cosmileeurope.eu It is often used in combination with other preservatives, such as parabens, to achieve a wider range of antimicrobial activity. atamanchemicals.com
Preservative Applications
The formaldehyde-releasing property of this compound makes it a valuable preservative in a variety of industrial and consumer products. nih.govhaz-map.com It is used as an in-can preservative for paints, adhesives, and liquid cooling and processing systems to prevent microbial degradation and extend shelf life. nih.govhaz-map.com
In the cosmetics industry, related compounds like imidazolidinyl urea and diazolidinyl urea, which are also formaldehyde-releasers, are widely used as preservatives in products such as shampoos, lotions, and creams. safecosmetics.orgcosmileeurope.euatamanchemicals.com The gradual release of formaldehyde ensures a long-lasting preservative effect at low concentrations. safecosmetics.org
Agricultural Chemistry
In the field of agricultural chemistry, this compound plays a crucial role in the development of advanced fertilizer technologies designed to improve nutrient use efficiency and minimize environmental impact.
Controlled-Release Fertilizers
This compound is a key intermediate in the production of urea-formaldehyde (UF) fertilizers, which are a common type of controlled-release fertilizer. mdpi.comwikipedia.org These fertilizers are synthesized by reacting urea with formaldehyde, leading to the formation of short-chain polymers, including this compound and methylenediurea. mdpi.com
The principle behind controlled-release fertilizers is to provide a gradual and sustained supply of nitrogen to plants, matching their nutrient uptake patterns. This is achieved because the nitrogen in the urea-formaldehyde polymers is not immediately available to plants. Instead, it is released slowly through microbial decomposition in the soil. wikipedia.org The rate of nitrogen release is influenced by factors such as the length of the polymer chains and soil temperature. wikipedia.org
Recent research has focused on enhancing the slow-release properties of these fertilizers by incorporating them into matrices of other materials. One innovative approach involves using lignin (B12514952), a natural and abundant polymer, to trap urea, this compound, and urea-formaldehyde polymers. ncsu.eduresearchgate.net This creates a three-dimensional network that acts as a barrier to the dissolution of the nitrogen compounds, further slowing down their release. ncsu.eduresearchgate.net This technology aims to improve nitrogen fertilizer efficiency, reduce nutrient losses to the environment, and promote sustainable agricultural practices. ncsu.edumdpi.com
Table 2: Components of Lignin-Based Controlled-Release Fertilizer
| Component | Function | Source |
|---|---|---|
| Urea | Primary source of nitrogen. | ncsu.edu |
| This compound | Intermediate polymer that contributes to the slow-release mechanism. | ncsu.eduresearchgate.net |
| Urea-Formaldehyde Polymers | Form the backbone of the slow-release nitrogen source. | ncsu.eduresearchgate.net |
| Lignin | Forms a three-dimensional matrix that traps the nitrogen compounds, controlling their release. | ncsu.eduresearchgate.net |
Lignin-Polymer Composites for Nutrient Delivery
This compound is integral to the development of advanced lignin-polymer composites for controlled nutrient delivery in agricultural applications. ncsu.eduresearchgate.net These innovative materials are synthesized to enhance the efficiency of fertilizers and mitigate their environmental footprint. The synthesis process involves the reaction of lignin, often hydroxymethylated to increase its reactivity, with urea and formaldehyde, which can form this compound as an intermediate. ncsu.eduresearchgate.netresearchgate.net This reaction creates a robust, three-dimensional polymer network that encapsulates nitrogen-rich compounds like urea and this compound itself. ncsu.eduresearchgate.net
The incorporation of this compound within the lignin matrix is crucial for tailoring the material's properties to achieve a slow and controlled release of nutrients. ncsu.eduresearchgate.net The hydroxyl and methylol functionalities of this compound can form stable covalent bonds with the functional groups present in the lignin structure. This cross-linked network acts as a diffusion barrier, preventing the rapid dissolution of the encapsulated nutrients. ncsu.eduresearchgate.net Research has demonstrated that these lignin-based composites can significantly improve soil fertility and support plant growth by providing a sustained nutrient supply, which in turn minimizes nitrogen loss through leaching and volatilization. ncsu.edumdpi.com The use of lignin, an abundant and renewable byproduct of the paper and biorefinery industries, also makes these slow-release fertilizers a more sustainable and cost-effective alternative. ncsu.eduresearchgate.netscispace.com
Below is a data table summarizing the composition and nitrogen release characteristics of a lignin-based slow-release fertilizer.
| Component | Function | Resulting Properties |
| Hydroxymethylated Lignin (HML) | Forms a three-dimensional polymer network. ncsu.eduresearchgate.net | Acts as a diffusion barrier, contributing to the slow-release mechanism. ncsu.edu |
| Urea | Primary source of encapsulated nitrogen. | Provides essential nutrients for plant growth. |
| This compound | Acts as a cross-linking agent and an encapsulated nutrient. | Enhances the stability of the composite and contributes to the nutrient load. ncsu.eduresearchgate.net |
| Urea-Formaldehyde Polymers (UF) | Component of the trapped polymer mixture. | Contributes to the overall slow-release characteristics of the fertilizer. ncsu.eduresearchgate.net |
Biomedical and Pharmaceutical Research (Derivatives)
While this compound is a fundamental chemical, its derivatives are of substantial interest in the fields of biomedical and pharmaceutical research. The urea functional group is a key structural motif in medicinal chemistry, and the addition of a hydroxymethyl group can modify a molecule's characteristics such as polarity, solubility, and its capacity for hydrogen bonding—all of which are vital for interactions between drugs and their biological targets. nih.govnih.gov
Drug Discovery and Medicinal Chemistry Applications of Urea Derivatives
Urea derivatives are a significant class of compounds in the realm of drug discovery, primarily because their structure can mimic peptide bonds and they can function as both hydrogen bond donors and acceptors. nih.govacs.org This dual capability allows them to interact effectively with a wide array of biological targets, such as enzymes and receptors. nih.govacs.org The strategic incorporation of a hydroxymethyl group into more complex molecules containing urea can augment their pharmacological profiles. These derivatives have been investigated across numerous therapeutic fields, showing potential as anticancer, antiviral, and anti-inflammatory agents. mdpi.com The adaptability of the urea framework enables the creation of extensive compound libraries for high-throughput screening, which accelerates the identification of novel drug candidates. nih.govnih.gov
Development of Enzyme Inhibitors (e.g., HIV Protease, sEH, FAAH)
Derivatives of urea have been effectively engineered to act as inhibitors for several enzymes of clinical importance. The structural properties of the urea moiety facilitate strong binding within the active sites of these enzymes.
HIV Protease: Urea-based derivatives have been designed to inhibit HIV protease, an enzyme critical for the replication of the virus. nih.govacs.org These inhibitors often contain a central urea core that mimics the transition state of the enzyme's natural substrate, thereby blocking its catalytic activity. nih.govontosight.ai Cyclic urea inhibitors, in particular, have shown high potency against both wild-type and drug-resistant strains of HIV. acs.orgnih.gov
Soluble Epoxide Hydrolase (sEH): sEH is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for treating cardiovascular and inflammatory conditions. mdpi.comnih.govplos.org Urea-based inhibitors of sEH have demonstrated considerable potency and selectivity. mdpi.comnih.govnih.gov The urea group is instrumental in forming crucial hydrogen bond interactions with amino acid residues within the enzyme's active site. mdpi.com
Fatty Acid Amide Hydrolase (FAAH): FAAH is responsible for breaking down endocannabinoids, and its inhibitors are under investigation for their potential to treat pain and anxiety. rsc.orgnih.govrsc.org Urea derivatives have been developed as powerful FAAH inhibitors, where the urea component interacts with the catalytic serine residue of the enzyme. rsc.orgnih.govacs.org
The table below presents examples of urea derivatives and their target enzymes.
| Target Enzyme | Type of Urea Derivative | Therapeutic Potential |
| HIV Protease | Cyclic Urea Derivatives nih.govacs.org | Antiviral (HIV/AIDS) ontosight.ainih.gov |
| Soluble Epoxide Hydrolase (sEH) | Aryl and Sulfonyl Urea Derivatives mdpi.comacs.org | Anti-inflammatory, Cardiovascular protection nih.govplos.org |
| Fatty Acid Amide Hydrolase (FAAH) | Piperidine/Piperazine and Uracil (B121893) Urea Derivatives rsc.orgnih.gov | Analgesic, Anxiolytic nih.govrsc.org |
Potential in Drug Delivery and Biocompatible Materials
This compound and its derivatives show promise in the creation of materials for drug delivery and other biomedical uses. ontosight.aiontosight.ai The existence of groups that can both donate and accept hydrogen bonds makes them well-suited for developing hydrogels and other biocompatible polymers. nih.govtue.nljst.go.jp These materials can be engineered to be biodegradable and to release encapsulated drugs in a controlled fashion. duke.edumdpi.com The capacity of urea derivatives to form organized, hydrogen-bonded networks is also being investigated for the development of supramolecular structures with potential uses in tissue engineering and as biocompatible coatings for medical devices. duke.eduacs.orgnih.govacs.org
Environmental Fate and Degradation Studies
Pathways of Environmental Release
(Hydroxymethyl)urea can be introduced into the environment through several pathways, primarily associated with industrial and agricultural activities.
Industrial manufacturing processes that utilize this compound, such as the production of UF resins, are potential sources of its release into wastewater. researchgate.net Effluents from these chemical plants may contain unreacted this compound and other related compounds. researchgate.net Urea (B33335) production facilities, in general, release wastewater containing significant levels of nitrogen compounds, including urea and ammonium (B1175870), which can be precursors or breakdown products related to this compound. researchgate.netnih.gov
Landfills can also be a repository for materials containing this compound. arviatechnology.com Leachate from landfills, which is the liquid that passes through the waste and extracts soluble and suspended materials, may contain a variety of organic and inorganic contaminants. qub.ac.ukfsu.eduepa.gov While direct studies on this compound concentrations in landfill leachate are limited, the disposal of UF resin-containing products could potentially lead to its presence.
Degradation Mechanisms
This compound undergoes degradation in the environment through both abiotic and biotic processes.
Hydrolysis is a key degradation pathway for this compound. In aqueous environments, the compound can break down, a process influenced by factors such as temperature and pH. nih.gov The hydrolysis of urea hydrochloride, a related compound, has been shown to be affected by temperature. capitalresin.com In the context of UF resins, hydrolysis can lead to the release of formaldehyde (B43269). europa.eu The hydrolysis of N,N-dimethylacetamide provides a general model for the breakdown of amide bonds under both acidic and basic conditions. pearson.compearson.com It is expected that this compound hydrolyzes to urea and formaldehyde.
Environmental Mobility in Aqueous Systems
Emission Characteristics (e.g., Formaldehyde from UF Resins)
A significant environmental concern associated with this compound is its role as a precursor to formaldehyde emissions, particularly from urea-formaldehyde (UF) resins. wikipedia.org These emissions can occur from products containing UF resins, such as wood-based panels, and from the agricultural use of UF-based slow-release fertilizers. wikipedia.orgresearchgate.netnih.gov
The release of formaldehyde is influenced by environmental conditions, with higher temperatures and humidity increasing emission levels. wikipedia.org Research has focused on developing methods to reduce these emissions, such as modifying the formulation of UF resins. wikipedia.org The application of UF fertilizers can lead to a temporary increase in atmospheric formaldehyde concentrations, particularly in enclosed environments like greenhouses. wikipedia.orgnih.gov
Below is a table summarizing the factors influencing formaldehyde emissions from sources containing this compound intermediates.
| Factor | Influence on Formaldehyde Emission |
| Temperature | Higher temperatures increase the rate of emission. wikipedia.org |
| Humidity | Higher humidity levels lead to increased emissions. wikipedia.org |
| Product Age | Emissions tend to decrease as the product ages. |
| Formulation | The molar ratio of formaldehyde to urea in the resin affects emission levels. wikipedia.org |
Strategies for Emission Reduction
This compound is a key intermediate in the production of urea-formaldehyde (UF) resins, which are widely used as adhesives in the wood industry. wikipedia.orgguidechem.com A primary environmental concern associated with these resins is the emission of unreacted formaldehyde, a volatile organic compound. wikipedia.orgacs.org Strategies to mitigate these emissions focus on controlling the resin synthesis process, modifying the resin, and treating waste products.
One of the most effective methods to lower formaldehyde emissions is to reduce the molar ratio of formaldehyde to urea (F/U) during the resin manufacturing process. wikipedia.org Research has demonstrated a significant decrease in formaldehyde release from particleboard as the F/U molar ratio is lowered. wikipedia.org For instance, industry standards have progressively mandated lower F/U molar ratios to address health and environmental concerns. wikipedia.org
Another strategy involves the chemical modification of the UF resin to improve its stability and reduce the potential for subsequent hydrolysis, which releases formaldehyde. The decomposition of methylene (B1212753) and methylene ether bonds is a key step in the degradation process that leads to emissions. nih.govresearchgate.net Incorporating additives can alter the thermal degradation kinetics and enhance the resin's stability. For example, modifying UF resins with almond shells has been shown to reduce formaldehyde emissions from resulting plywood by 28.93%. nih.gov
Post-manufacturing treatments and waste management strategies are also crucial for reducing environmental releases. Waste materials containing UF resins, such as medium-density fiberboard (MDF), can be treated to degrade the resin into smaller, potentially recyclable molecules. researchgate.net A hydrothermal oxidation method using hydrogen peroxide has been developed for this purpose. Under optimal conditions of 140 °C with a 5 wt% hydrogen peroxide solution, over 75% of UF resin residues were degraded within three hours. This process breaks down the resin structure, including hydroxymethyl groups, into lower molecular weight compounds like alcohols and amides. researchgate.net
Furthermore, in broader industrial applications involving urea, related nitrogen compound emissions such as nitrogen oxides (NOx) are a significant concern. emigreen.eueverbluesolution.com Selective Catalytic Reduction (SCR) systems are an advanced technology used to control these emissions, particularly in diesel engines and maritime applications. emigreen.eueverbluesolution.comurea-worldwide.com In these systems, a urea solution is injected into the hot exhaust stream. The heat decomposes the urea into ammonia, which then reacts with NOx in the presence of a catalyst, converting the harmful pollutants into inert nitrogen gas and water. everbluesolution.comurea-worldwide.com While not a direct emission reduction strategy for this compound itself, it demonstrates a major application of its parent compound, urea, in mitigating air pollution.
Ecotoxicological Considerations of Release
The release of this compound and related compounds into the environment necessitates an evaluation of their potential impact on ecosystems. Data specific to this compound is limited, but information on the closely related compound Bisthis compound and the parent compound urea provides insight into ecotoxicological considerations.
This compound's high water solubility suggests it is likely to be mobile in the environment. guidechem.comfishersci.com This mobility means that if released into soil or water, it has the potential to be transported within these environmental compartments. The environmental fate of such compounds is influenced by several factors, including their persistence, potential for bioaccumulation, and inherent toxicity to aquatic organisms.
For the related compound Bisthis compound, environmental fate modeling provides key data points. epa.gov It has a low estimated bioconcentration factor, suggesting it is not likely to accumulate significantly in aquatic organisms. epa.gov Furthermore, it is expected to biodegrade, with a predicted half-life of approximately 4 days. epa.gov
| Property | Predicted Value | Unit |
|---|---|---|
| Biodegradation Half-Life | 4.07 | days |
| Bioconcentration Factor | 1.17 | L/kg |
| Soil Adsorption Coefficient (Koc) | 12.3 | L/kg |
Ecotoxicity data for Bisthis compound indicates a low level of concern for certain aquatic species. For example, it is classified as having low acute ecotoxicity for the water flea Daphnia. herts.ac.uk However, it is also noted that significant data for a full assessment are missing. herts.ac.uk
The ecotoxicity of urea, a potential degradation product and the parent compound of this compound, has been more extensively studied. nih.gov It is generally considered to have low toxicity to aquatic life. For instance, the toxicity threshold for the green algae Scenedesmus quadricauda is greater than 10,000 mg/L, indicating a very high concentration is needed to inhibit cell multiplication. nih.gov
| Organism | Endpoint | Value |
|---|---|---|
| Scenedesmus quadricauda (Green Algae) | Toxicity Threshold (Cell Multiplication Inhibition) | >10,000 mg/L |
While these data points suggest a relatively low direct ecotoxicological risk from this compound and its immediate relatives, its release into the environment is often associated with other substances, such as formaldehyde from resin degradation, which have their own distinct and more severe ecotoxicological profiles. wikipedia.org
Toxicological and Ecotoxicological Research Academic Perspective
Acute Toxicity Assessment
Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single or short-term exposure. For (Hydroxymethyl)urea, these assessments have been conducted across various exposure routes.
Dermal, Oral, and Inhalation Toxicity Studies
Research indicates that this compound exhibits low acute toxicity across dermal, oral, and inhalation routes. In studies conducted on rats, the acute dermal and oral LD50 (lethal dose, 50%) values for an aqueous solution containing 57.58% this compound were both determined to be greater than 2000 mg/kg of body weight. cir-safety.orgindustrialchemicals.gov.aucir-safety.org Similarly, the acute inhalation LC50 (lethal concentration, 50%) in rats for a mixture containing approximately 50% this compound was found to be greater than 5.152 mg/L for a 4-hour exposure. industrialchemicals.gov.aucir-safety.org
Clinical observations in acute oral toxicity studies in rats included transient signs such as fecal stains, mucoid stools, and dark material around the nose. cir-safety.org In acute dermal studies, some skin irritation was noted at the application site, and slight body weight loss was observed in a small number of animals in the first week. cir-safety.orgcir-safety.org Inhalation studies noted gross lesions in the lungs of some animals, including foci, though these were not definitively attributed to the test substance by the study authors. industrialchemicals.gov.au
Interactive Data Table: Acute Toxicity of this compound
| Exposure Route | Species | Test Substance | Result (LD50/LC50) | Reference |
|---|---|---|---|---|
| Oral | Rat | 57.58% aq. solution | > 2000 mg/kg bw | cir-safety.orgindustrialchemicals.gov.aucir-safety.org |
| Dermal | Rat | 57.58% aq. solution | > 2000 mg/kg bw | cir-safety.orgindustrialchemicals.gov.aucir-safety.org |
| Inhalation | Rat | ~50% mixture | > 5.152 mg/L (4-hour) | industrialchemicals.gov.aucir-safety.org |
Repeat Dose Toxicity Studies
To understand the effects of longer-term exposure, repeat dose toxicity studies are conducted. A 90-day repeat dose dermal toxicity study was performed on rats. industrialchemicals.gov.au In this study, an aqueous solution of this compound was applied dermally. The No-Observed-Adverse-Effect Level (NOAEL) was established at 1000 mg/kg bw/day. industrialchemicals.gov.aueuropa.eu At this dosage, there were no mortalities or significant toxicological effects on behavior, weight gain, or histopathological changes in organs and tissues. industrialchemicals.gov.au
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity studies are crucial for assessing a substance's potential to cause genetic damage. This compound has been evaluated in a battery of tests to determine its genotoxic potential.
The compound was found to be non-mutagenic in a bacterial reverse mutation study, commonly known as the Ames test. industrialchemicals.gov.aueuropa.eu This test was conducted using various strains of Salmonella typhimurium and Escherichia coli. cir-safety.orgeuropa.eu Furthermore, this compound was not found to be clastogenic in an in vivo mouse micronucleus assay, indicating it did not cause chromosomal damage in the bone marrow of the test animals. industrialchemicals.gov.aucir-safety.org There was no indication in the micronucleus test that the chemical had reached the bone marrow. industrialchemicals.gov.au An in-vitro mammalian cell gene mutation assay, the mouse lymphoma assay, also yielded negative results. europa.eu Collectively, these studies, all conducted according to established guidelines and with high reliability, indicate that this compound does not pose a genotoxic or mutagenic hazard. europa.eu
Interactive Data Table: Genotoxicity and Mutagenicity of this compound
| Test | System | Result | Reference |
|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium, E. coli | Negative | industrialchemicals.gov.aueuropa.eu |
| In vivo Mouse Micronucleus Assay | Mouse | Negative | industrialchemicals.gov.aucir-safety.org |
| In vitro Mouse Lymphoma Assay | Mammalian cells | Negative | europa.eu |
Toxicokinetics and Metabolism
Toxicokinetics examines the absorption, distribution, metabolism, and excretion of a substance in the body. Understanding these processes is vital for predicting potential toxicity.
Dermal Absorption and Gastrointestinal Tract Passage
This compound is a compound with a low molecular weight and high water solubility, which suggests that dermal absorption may occur. cir-safety.orgindustrialchemicals.gov.aucir-safety.org However, its low partition coefficient (log Pow estimated at -2.06) indicates that dermal absorption is expected to be limited. cir-safety.orgindustrialchemicals.gov.aucir-safety.org In the gastrointestinal tract, it is thought that this compound may pass through aqueous pores or be transported across the epithelial barrier along with water. cir-safety.orgindustrialchemicals.gov.aucir-safety.org It has also been reported as a metabolite of other compounds, such as carbaryl (B1668338) in ticks and formaldehyde (B43269) in rats. who.intnih.gov
Health Risk Characterization in Specific Contexts (e.g., Occupational Exposure, Product Use)
The health risk characterization for this compound has been considered in the context of its use in consumer products, particularly cosmetics. Given its low toxicity profile established through acute and repeat dose studies, the risk to human health is generally considered low under normal use conditions. industrialchemicals.gov.au
For occupational exposure, such as during the formulation of cosmetics where workers might be exposed to concentrations up to 50%, the risk is also considered low due to the chemical's low hazard profile. industrialchemicals.gov.au Good hygiene practices and the use of personal protective equipment are expected to further minimize exposure for professionals. industrialchemicals.gov.au
In the context of public health, the widespread and repeated exposure through the use of rinse-off and leave-on cosmetic and personal care products has been evaluated. industrialchemicals.gov.au The primary route of exposure is dermal. industrialchemicals.gov.au A worst-case scenario estimation, assuming simultaneous use of multiple products containing the compound, resulted in a combined internal dose that was well below the established NOAEL from the 90-day dermal toxicity study. industrialchemicals.gov.au Therefore, the risk to the public is not considered to be unacceptable. industrialchemicals.gov.au Based on available data, this compound is not classified as a hazardous substance according to the Approved Criteria for Classifying Hazardous Substances. industrialchemicals.gov.au
Impact on Specific Biological Systems (e.g., Formaldehyde Synergism)researchgate.net
From an academic research perspective, the toxicological profile of this compound is noted for its interaction with other chemical agents, particularly formaldehyde. This synergism is a key area of investigation, as both substances are chemically related and can be found in similar industrial and commercial applications, such as in the formation of urea-formaldehyde resins. researchgate.netnih.gov Research into the biological impact of this compound, especially when acting in concert with formaldehyde, reveals a notable increase in the toxicity of formaldehyde.
Detailed Research Findings
A pivotal toxicological study investigated the lethal dose (LD50) of formaldehyde in mice with and without pretreatment using this compound, also known as monomethylolurea. The findings demonstrated that the presence of this compound significantly enhances the acute toxicity of formaldehyde. In the study, mice pretreated with an oral dose of this compound exhibited a lower LD50 for subsequently administered formaldehyde compared to the control group that received only formaldehyde. mdpi.com This suggests that this compound can potentiate the toxic effects of formaldehyde within a biological system.
The study reported that pretreatment of mice with an oral dose of 2 g/kg of this compound resulted in a reduction of the formaldehyde LD50 from 330 mg/kg to 293 mg/kg. mdpi.com This indicates a synergistic toxicological effect, where the combined impact of the two substances is greater than the sum of their individual effects.
The interaction is chemically plausible, as urea (B33335) and its derivatives, like this compound, react with formaldehyde. nih.gov This reactivity is the basis for the synthesis of urea-formaldehyde resins, where this compound is an intermediate. researchgate.net While this reaction is utilized in polymer chemistry to create stable materials, in a biological context, the interactions can lead to altered toxicity profiles.
In the realm of ecotoxicology, related urea-based compounds that contain hydroxymethyl groups, such as 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), are noted for their low environmental toxicity. nih.gov However, it is also recognized that such compounds can slowly release formaldehyde, particularly under certain conditions. nih.gov Furthermore, various formaldehyde-releasing agents (FARs), which include urea derivatives like diazolidinyl urea, have been studied for their antimicrobial efficacy against a range of pathogens. This demonstrates that the impact of such compounds on biological systems extends to microorganisms, where the release of formaldehyde is a key mechanism of action.
Interactive Data Table: Formaldehyde Toxicity Synergism
The following table summarizes the key data from the toxicological study on the synergistic effect of this compound on formaldehyde toxicity in mice. mdpi.com
| Treatment Group | Pretreatment Agent | Test Substance | LD50 (mg/kg) |
| Control | None | Formaldehyde | 330 |
| Test | This compound | Formaldehyde | 293 |
Future Research Directions and Emerging Trends
Development of Novel (Hydroxymethyl)urea Derivatives with Tailored Functionalities
A primary focus of future research is the synthesis of new this compound derivatives with specific, tailored functionalities. This involves strategic modifications to the core this compound structure to impart desired properties. For instance, the introduction of different functional groups can lead to polymers with enhanced thermal stability, mechanical strength, or biocompatibility. solubilityofthings.com
Researchers are exploring the creation of derivatives for a variety of applications. In the pharmaceutical sector, urea (B33335) derivatives are being investigated for their potential as therapeutic agents, including their roles as enzyme inhibitors and in drug delivery systems. nih.gov The ability of the urea functionality to form stable hydrogen bonds is a key aspect of its molecular recognition and bioactivity. nih.gov For example, derivatives are being studied for their potential in treating conditions like diabetes and for their use in developing inhibitors for enzymes such as soluble epoxide hydrolase.
In materials science, the focus is on developing specialized polymers for coatings, adhesives, and composites. solubilityofthings.comontosight.aiontosight.ai By modifying this compound, scientists aim to create materials with improved characteristics, such as enhanced water resistance and thermal stability in modified starch polymers. ontosight.ai The synthesis of derivatives like 1-butyl-3-(alpha-(hydroxymethyl)phenethyl)-urea, which possesses both hydrophobic and hydrophilic characteristics, opens up possibilities for creating materials with unique interfacial properties. ontosight.ai
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. For this compound and its derivatives, this translates to the development of "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize renewable resources.
One area of focus is the use of safer, less hazardous reagents. Traditional syntheses of urea derivatives have often relied on toxic chemicals like phosgene (B1210022) and isocyanates. nih.govresearchgate.net Modern research is exploring alternative, cleaner synthetic routes. researchgate.net This includes the use of mechanochemistry, a solvent-free technique that can provide a safer and greener approach to producing urea derivatives. rsc.org
Furthermore, there is a growing interest in using bio-based starting materials. For example, research has been conducted on modifying urea-formaldehyde resins with 5-hydroxymethyl furfural (B47365) (HMF), a platform chemical derived from renewable resources. researchgate.net This not only reduces the reliance on fossil fuels but can also lead to products with improved properties and lower formaldehyde (B43269) emissions. researchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are being increasingly applied to the synthesis of this compound-based materials. core.ac.uk
Advanced Characterization Techniques for Complex Polymeric Systems
A thorough understanding of the structure-property relationships in this compound-based polymers is crucial for their effective design and application. Advanced analytical techniques are indispensable for characterizing these often complex, three-dimensional polymer networks.
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), are vital for elucidating the chemical structure of these polymers. vulcanchem.comresearchgate.net For instance, 13C-NMR has been instrumental in identifying and quantifying different structural units within urea-formaldehyde resins, including the presence of tristhis compound. vulcanchem.commdpi.com
Mass spectrometry techniques, such as Electrospray Ionization-Mass Spectrometry (ESI-MS), provide valuable information about the molecular weight distribution and the presence of various oligomeric species in the resin. mdpi.com Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and curing behavior of these polymers. researchgate.net
The data generated from these advanced characterization techniques is essential for optimizing synthesis conditions and tailoring the final properties of the materials.
In-depth Computational Modeling for Reaction Prediction and Material Design
Computational modeling has emerged as a powerful tool in chemical research, enabling scientists to predict reaction outcomes, understand reaction mechanisms, and design new materials with desired properties. In the context of this compound, computational studies can provide insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) calculations, for example, can be used to study the electronic structure and reactivity of this compound and its derivatives. nih.gov Such calculations can help in understanding the interactions between this compound and other molecules, such as water, which is crucial for applications in aqueous environments. researchgate.net
Kinetic modeling is another important computational approach, particularly for understanding the complex reaction kinetics of urea-formaldehyde resin formation. kit.edu These models can help in optimizing reaction conditions to control the final polymer structure and properties. kit.edu By simulating the reaction pathways, researchers can gain a deeper understanding of how factors like temperature, pH, and reactant ratios influence the formation of different structural units. researchgate.net
Exploration of New Application Domains in Advanced Materials and Biotechnology
While this compound is well-established in the wood adhesives and coatings industries, researchers are actively exploring its potential in new and emerging application domains.
In the field of advanced materials, there is interest in developing this compound-based materials for high-performance applications. This includes the development of flame-retardant materials by incorporating elements like boron into the polymer structure. researchgate.net The versatility of urea chemistry also allows for the synthesis of novel polymers with unique properties for applications in areas such as biomaterials and tissue engineering. westlake.edu.cn
In biotechnology, the biocompatibility and specific binding capabilities of certain urea derivatives make them attractive for a range of applications. nih.gov These include the development of biosensors, drug delivery systems, and scaffolds for tissue regeneration. westlake.edu.cn The ability to tailor the chemical and physical properties of this compound-based polymers opens up exciting possibilities for their use in sophisticated biomedical devices and therapies.
Comprehensive Environmental Impact Assessment and Remediation Strategies
As with any widely used chemical, a thorough understanding of the environmental fate and impact of this compound is essential. Future research will need to focus on comprehensive life cycle assessments to evaluate the environmental footprint of these materials, from production to disposal.
A key concern associated with urea-formaldehyde resins is the emission of free formaldehyde, a known human carcinogen. researchgate.netontosight.ai Significant research efforts are directed towards developing low-emission or formaldehyde-free resins. researchgate.netresearchgate.net This includes optimizing the synthesis process to reduce the formaldehyde-to-urea molar ratio and incorporating formaldehyde scavengers into the resin formulation. wikipedia.org
Furthermore, research into the biodegradability of this compound-based products is crucial for understanding their long-term environmental impact. researchgate.net Developing effective remediation strategies for any potential environmental contamination is another important area of future investigation. This includes studying the degradation pathways of these materials in different environmental compartments and developing methods for their safe disposal or recycling.
Q & A
Q. What are the standard synthetic routes for (Hydroxymethyl)urea, and how can its purity be verified experimentally?
this compound is typically synthesized via the reaction of urea with formaldehyde under controlled pH and temperature conditions. Key steps include condensation and purification through recrystallization. To verify purity, researchers should employ spectroscopic techniques (e.g., H NMR, C NMR, and FT-IR) and chromatographic methods (HPLC or GC-MS). Quantitative analysis via elemental analysis or titration can confirm stoichiometric ratios .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used due to its sensitivity. For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides higher specificity. Sample preparation should include protein precipitation (e.g., acetonitrile) and filtration to minimize matrix interference. Calibration curves must be validated for linearity (R > 0.99) and precision (RSD < 5%) .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability studies should be conducted at physiological (pH 7.4) and acidic/basic extremes (pH 2–10). Degradation kinetics can be monitored via UV-Vis spectroscopy or HPLC. This compound is prone to hydrolysis under alkaline conditions, forming urea and formaldehyde derivatives. Buffered solutions (e.g., phosphate buffer) at 4°C are recommended for short-term storage .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?
The hydroxymethyl group (-CHOH) acts as an electrophilic site, enabling reactions with amines or thiols. Density Functional Theory (DFT) simulations can model transition states and activation energies. Experimental validation via N-labeled urea derivatives and kinetic isotope effects (KIEs) can elucidate reaction pathways .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in cell lines, assay protocols, or impurity profiles. Systematic replication studies with standardized conditions (e.g., ATCC-validated cell lines, controlled solvent/DMSO concentrations) are critical. Meta-analyses of published datasets using tools like PRISMA guidelines can identify confounding variables .
Q. What in vitro and in vivo models are appropriate for studying this compound’s pharmacokinetics?
- In vitro: HepG2 cells for metabolic stability; Caco-2 monolayers for permeability assays.
- In vivo: Rodent models (Sprague-Dawley rats) with intravenous/oral dosing. Plasma and tissue samples should be analyzed at multiple timepoints using LC-MS. Non-compartmental analysis (NCA) calculates AUC, , and bioavailability .
Q. How can synergistic effects between this compound and other therapeutic agents be systematically evaluated?
Use combination index (CI) methods via Chou-Talalay assays. Fixed-ratio designs (e.g., 1:1, 1:2) and isobolographic analysis quantify synergism/antagonism. Transcriptomic profiling (RNA-seq) can identify pathway-level interactions .
Methodological and Ethical Considerations
Q. What computational strategies predict this compound’s interactions with biomolecular targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities and conformational stability. QSAR models trained on PubChem datasets prioritize structural modifications for enhanced activity .
Q. How should researchers address ethical concerns in preclinical studies involving this compound?
Adhere to institutional animal care guidelines (e.g., NIH OLAW). For human cell lines, obtain IRB approval and document informed consent. Data transparency (e.g., RAW264.7 cell viability datasets in public repositories) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
